

A Comprehensive Literature Review on the Ethnobotanical Uses of *Polygala japonica*

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fallaxsaponin A*

Cat. No.: B12379185

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Polygala japonica Houtt., a perennial herbaceous plant belonging to the Polygalaceae family, has a long and rich history of use in traditional medicine systems across Asia, particularly in China.^{[1][2][3][4][5][6][7][8][9][10]} Revered for its diverse therapeutic properties, this plant has been traditionally employed to treat a wide array of ailments, ranging from respiratory conditions to inflammatory diseases. This technical guide provides a comprehensive review of the ethnobotanical uses of *Polygala japonica*, supported by quantitative data from various ethnobotanical surveys. Furthermore, it delves into the scientific validation of these traditional uses by presenting detailed experimental protocols of key pharmacological assays and illustrating the underlying molecular mechanisms and research workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of *Polygala japonica*.

Ethnobotanical Uses: A Quantitative Overview

Ethnobotanical surveys play a crucial role in documenting and quantifying the traditional knowledge of medicinal plants. The data gathered from these studies, such as the Informant Consensus Factor (ICF) and Use Frequency (UF), provide valuable insights into the most significant and widely accepted uses of a particular plant within a community. The ICF, ranging from 0 to 1, indicates the homogeneity of the information provided by different informants

regarding the use of a plant for a specific ailment category. A high ICF value suggests a well-defined and shared knowledge of the plant's therapeutic application.

The following table summarizes the quantitative ethnobotanical data for *Polygala japonica* from studies conducted in different regions of China.

Location of Study	Traditional Uses	Plant Part Used	Preparation Method	Informant Consensus Factor (ICF) by Ailment Category	Use Frequency (UF)
Guangxi, China (Mulam People)[1][2][8]	Sore throat, cough with copious phlegm, pertussis cough, abscess, traumatic injury, insomnia.[1][2][8]	Whole plant or Root.[1][2][8]	Decoction.[1][2][8]	Gynecological ailments (0.92), Nervous and psychosomatic problems (0.90), Digestive system diseases (0.89).[1][8]	Not Reported
Yunnan, China (Lijiang Area)[9][10]	Hepatitis, burns/scalds, tonsillitis, influenza, abdominal pain, rheumatoid arthritis, breast symptoms, trauma, haematemesis, urinary calculi, pneumonia.[9][10]	Whole plant.[9][10]	Not Specified.	Not Reported for specific categories, but diseases of the digestive system were most frequently mentioned.[9][10]	0.78[9][10]
Guizhou, China (Kaili Market)[5]	Resolve phlegm to relieve cough,	Whole plant.[5]	Taken orally in soup; pounded fresh and	Inflammation (0.95).[5]	Not Reported

promoting blood circulation, detumescenc e, tranquilization , detoxification. [5]	applied topically.[5]
---	--------------------------

Hunan, China (Yao Autonomous County)[6]	Resolving phlegm, heat clearing and detoxifying.[6]	Whole plant. [6]	Herbal tea, stewing soup. [6]	Not Reported	Not Reported
China (Maonan People)[3][4] [7]	Neurasthenia .[3][4][7]	Whole plant. [3][4][7]	Grinding, decoction.[3] [4][7]	Rheumatic problems (0.62), Traumatic injury and sprain (0.74), Skin diseases (0.58).[3][4]	Not Reported

Experimental Protocols for Pharmacological Validation

The traditional uses of *Polygala japonica*, particularly for inflammatory conditions, have been a subject of scientific investigation. The following are detailed methodologies for two key in vivo and in vitro experiments frequently cited in the literature to evaluate the anti-inflammatory properties of plant extracts and their isolated compounds.

Carrageenan-Induced Paw Edema in Mice (In Vivo)

This widely used animal model assesses the anti-inflammatory activity of a test substance by measuring its ability to reduce acute inflammation induced by carrageenan, a phlogistic agent. [11][12][13][14][15]

Materials:

- Male Wistar rats or Swiss albino mice (6-8 weeks old, 20-25 g)
- λ -Carrageenan (1% w/v in sterile saline)
- Test substance (e.g., Polygala japonica extract or isolated compound) dissolved in a suitable vehicle (e.g., saline, distilled water with 0.5% carboxymethyl cellulose)
- Positive control: Indomethacin or another standard non-steroidal anti-inflammatory drug (NSAID)
- Plethysmometer or digital calipers
- Syringes and needles

Procedure:

- Animal Acclimatization: House the animals in standard laboratory conditions for at least one week before the experiment with free access to food and water.
- Fasting: Fast the animals overnight (approximately 12-18 hours) before the experiment, with free access to water.
- Grouping: Divide the animals into groups (n=6-8 per group):
 - Group I (Control): Vehicle only.
 - Group II (Positive Control): Standard NSAID.
 - Group III, IV, etc. (Test Groups): Different doses of the test substance.
- Administration of Test Substance: Administer the vehicle, standard drug, or test substance orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.
- Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal. Inject an equal volume of sterile saline into the left hind paw to serve as a control.

- **Measurement of Paw Edema:** Measure the paw volume or thickness of both hind paws at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or digital calipers.
- **Data Analysis:** Calculate the percentage inhibition of edema for each group at each time point using the following formula:
 - $\% \text{ Inhibition} = [(V_c - V_t) / V_c] \times 100$
 - Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.
- **Statistical Analysis:** Analyze the data using appropriate statistical methods, such as one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test), to determine the significance of the results.

Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages (In Vitro)

This in vitro assay is used to evaluate the anti-inflammatory potential of a substance by measuring its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

Materials:

- RAW 264.7 murine macrophage cell line
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
- Lipopolysaccharide (LPS) from Escherichia coli
- Test substance (e.g., Polygala japonica extract or isolated compound) dissolved in a suitable solvent (e.g., DMSO)

- Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
- Sodium nitrite (NaNO_2) for standard curve
- 96-well cell culture plates
- Microplate reader

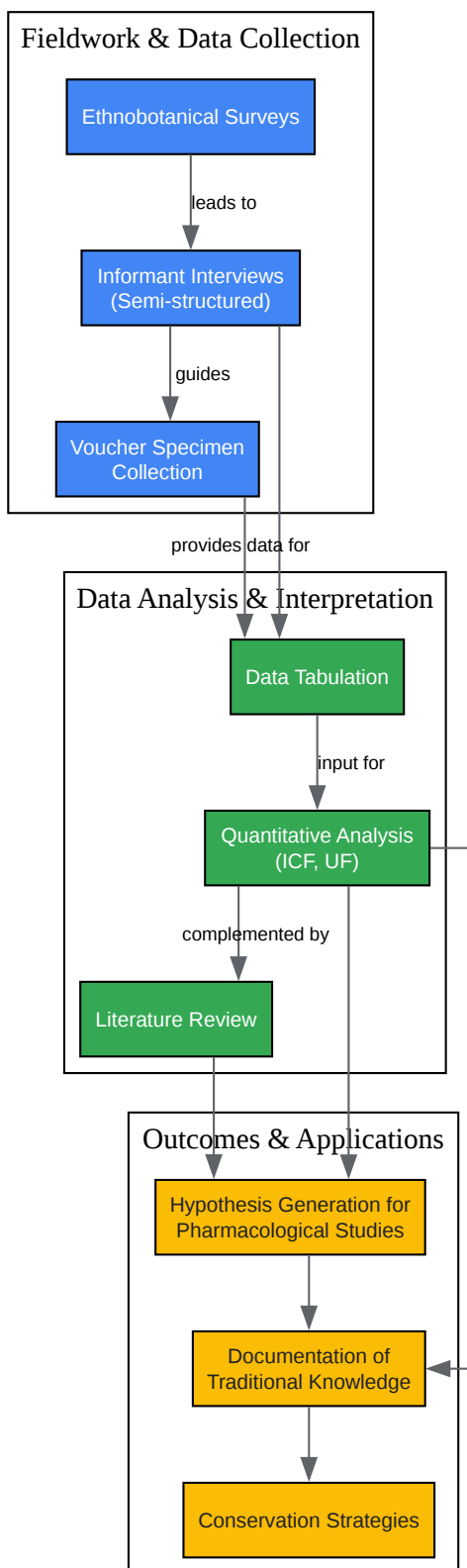
Procedure:

- Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO_2 .
- Cell Seeding: Seed the cells into 96-well plates at a density of 1×10^5 cells/well and allow them to adhere for 24 hours.
- Treatment:
 - Remove the old medium and replace it with fresh medium.
 - Pre-treat the cells with various concentrations of the test substance for 1-2 hours. Include a vehicle control (e.g., DMSO at a final concentration of <0.1%).
 - Stimulate the cells with LPS (e.g., 1 $\mu\text{g}/\text{mL}$) for 24 hours. Include a negative control group (cells with medium only, no LPS or test substance) and a positive control group (cells with LPS only).
- Nitrite Measurement (Griess Assay):
 - After the 24-hour incubation, collect 50-100 μL of the cell culture supernatant from each well.
 - In a separate 96-well plate, mix the collected supernatant with an equal volume of Griess reagent (mix equal parts of Solution A and Solution B immediately before use).
 - Incubate the plate at room temperature for 10-15 minutes in the dark.

- **Absorbance Reading:** Measure the absorbance at 540 nm using a microplate reader.
- **Standard Curve:** Prepare a standard curve using known concentrations of sodium nitrite (0-100 μ M) to determine the nitrite concentration in the samples.
- **Cell Viability Assay:** Concurrently, perform a cell viability assay (e.g., MTT or MTS assay) to ensure that the observed inhibition of NO production is not due to cytotoxicity of the test substance.
- **Data Analysis:** Calculate the percentage inhibition of NO production for each concentration of the test substance. Analyze the data for statistical significance using appropriate statistical tests.

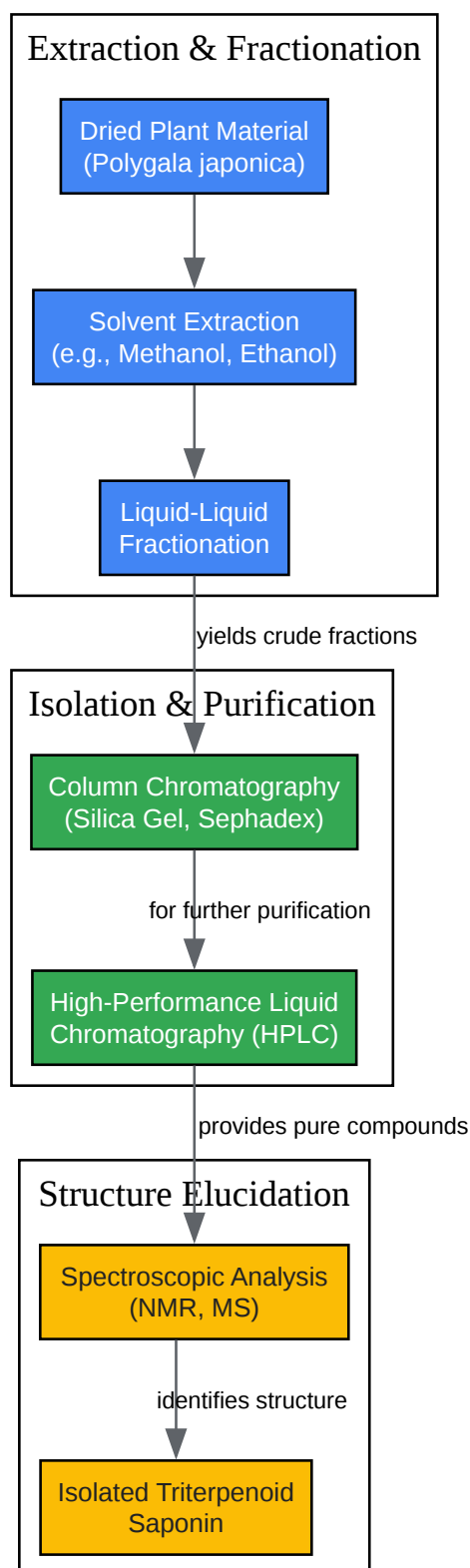
Visualizing the Science: Workflows and Pathways

To better understand the research process and the molecular mechanisms underlying the therapeutic effects of *Polygala japonica*, the following diagrams, generated using the DOT language, illustrate key workflows and signaling pathways.



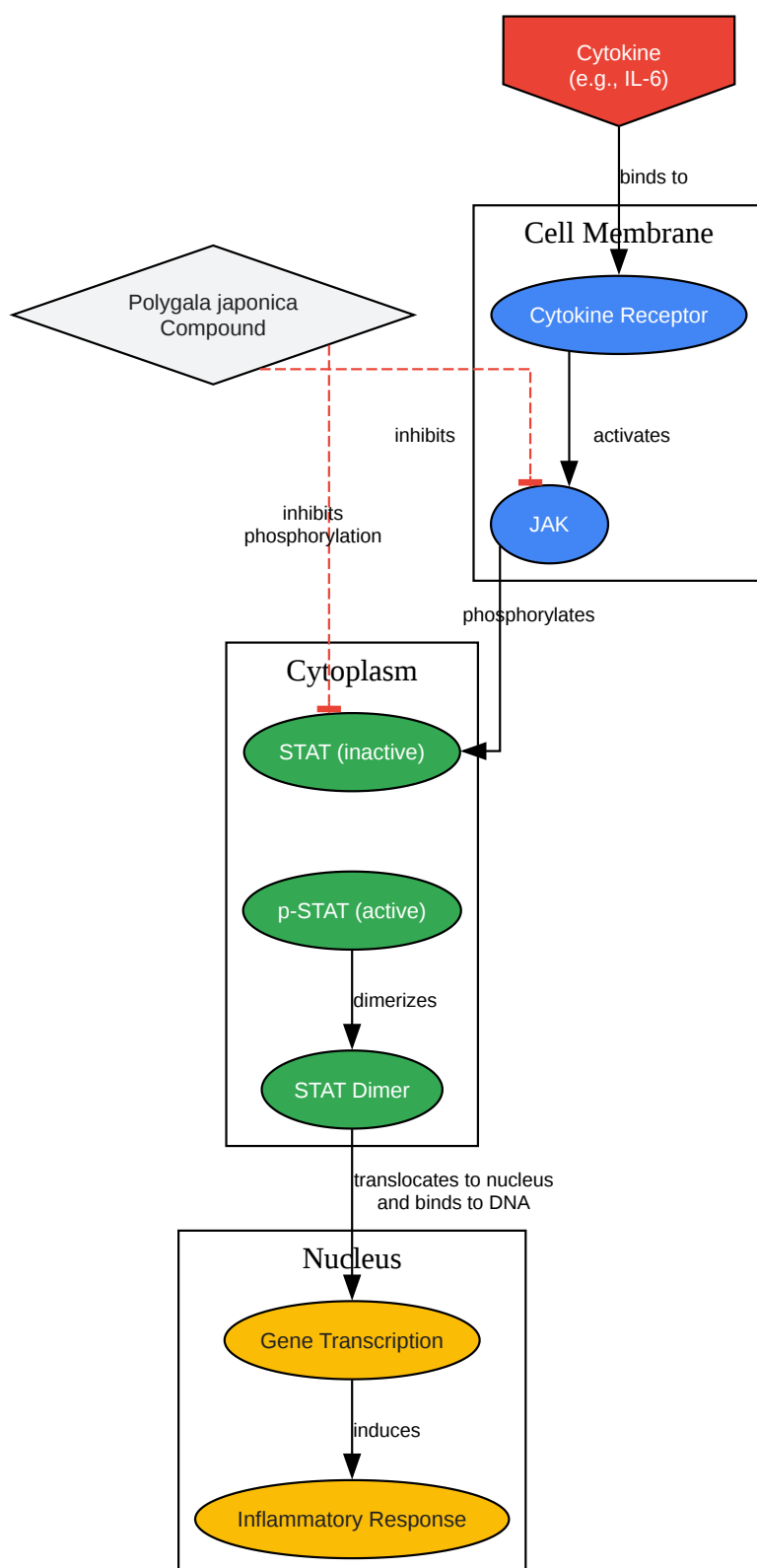
[Click to download full resolution via product page](#)

Ethnobotanical Research Workflow



[Click to download full resolution via product page](#)

Phytochemical Analysis Workflow



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethnobotanical study on medicinal plants used by Mulam people in Guangxi, China | springermedizin.de [springermedizin.de]
- 2. Ethnobotanical study on medicinal plants used by Mulam people in Guangxi, China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Ethnobotanical study on medicinal plants used by Maonan people in China - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Market survey on the traditional medicine of the Lijiang area in Yunnan Province, China - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. inotiv.com [inotiv.com]
- 13. mdpi.com [mdpi.com]
- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 15. phytopharmajournal.com [phytopharmajournal.com]
- 16. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. mdpi.com [mdpi.com]

- 19. Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comprehensive Literature Review on the Ethnobotanical Uses of Polygala japonica]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12379185#literature-review-on-the-ethnobotanical-uses-of-polygala-japonica]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com